2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-4-5-14(12(2)8-11)9-18(21)20-15-6-7-16-17(10-15)22-13(3)19-16/h4-8,10H,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUIZVIAQKPUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide typically involves the reaction of 2-methylbenzo[d]thiazol-6-amine with 2,4-dimethylphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
- Mechanism of Action : Thiazole compounds can interact with various cellular pathways, leading to cell cycle arrest and apoptosis. For instance, compounds with thiazole moieties have shown selective cytotoxicity against different cancer cell lines, including breast and lung cancer cells.
-
Case Studies :
- A study demonstrated that thiazole derivatives exhibit significant cytotoxic effects against human lung adenocarcinoma A549 cells, with IC50 values indicating strong selectivity against these cancer cells .
- Another research effort focused on thiazole-pyridine hybrids, which displayed improved anticancer efficacy compared to standard chemotherapeutics like 5-fluorouracil .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives are another area of active research. Compounds similar to this compound have been evaluated for their effectiveness in seizure models.
- Mechanism of Action : Thiazoles may exert their anticonvulsant effects by modulating neurotransmitter systems or ion channels involved in neuronal excitability.
-
Case Studies :
- Research indicated that certain thiazole derivatives provided protection in electroshock seizure tests, demonstrating their potential as anticonvulsants .
- Another study reported that thiazole-linked compounds exhibited significant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazole derivatives.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ in substituent positions and aromatic systems. Key examples include:
Key Observations :
- The 6-position substitution on the benzothiazole ring in the target compound may enhance π-π stacking interactions compared to 2-position thiazole derivatives (e.g., ).
Physical and Spectral Properties
Comparative data for melting points and spectroscopic features:
Key Observations :
- The sulfamoylphenyl substituent in introduces additional hydrogen-bonding capacity, reflected in its higher melting point (147.1°C) compared to non-sulfonamide analogs.
- Methyl groups on aromatic rings consistently appear as singlets near δ 2.3 in ¹H-NMR spectra .
Crystallographic and Stability Insights
- Crystal Packing : In 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide, intermolecular N–H···N hydrogen bonds and C–H···π interactions stabilize the lattice, forming dimers . Similar packing is expected for the target compound.
- Thermal Stability : Methyl substituents on aromatic rings typically enhance thermal stability, as seen in related acetamides with decomposition temperatures >400 K .
Biological Activity
2-(2,4-Dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on the compound's biological activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 298.39 g/mol. Its structure includes a thiazole moiety, which is known for contributing to various pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including our compound of interest. A study by demonstrated that related thiazole derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The study indicated that structural modifications on the thiazole ring could enhance antibacterial efficacy.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 8 µg/mL |
| Related Thiazole Derivative | E. faecium | 16 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. A study involving MTT assays revealed that certain thiazole derivatives significantly reduced cell viability in A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, suggesting their ability to induce apoptosis in cancer cells .
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | Viability (%) at 100 µM |
|---|---|---|
| This compound | A549 | 45% |
| Related Thiazole Derivative | Caco-2 | 39% |
The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. For example, compounds similar to our target have been shown to activate caspase-3 pathways leading to programmed cell death in tumor cells .
Case Studies
- Antimicrobial Efficacy : In a comparative study, a series of thiazole derivatives were tested against drug-resistant bacterial strains. The findings indicated that modifications on the thiazole ring significantly influenced antimicrobial potency, with some compounds exhibiting activity comparable to standard antibiotics .
- Anticancer Investigations : A detailed investigation into the anticancer properties of various thiazole derivatives revealed that specific substitutions on the phenyl and thiazole rings were crucial for enhancing cytotoxicity against cancer cells . The study noted that compounds with electron-withdrawing groups showed improved activity.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide?
The synthesis requires multi-step reactions with precise control of temperature, solvent selection (e.g., dimethylformamide or dichloromethane), and catalysts (e.g., triethylamine) to achieve high yields and purity. Critical steps include coupling the benzothiazole moiety to the acetamide backbone and introducing dimethylphenyl substituents. Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural features like the benzothiazole ring and acetamide linkage. Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%). X-ray crystallography, though less common, can resolve stereochemical ambiguities in crystalline forms .
Q. How can researchers evaluate the compound's biological activity in preliminary assays?
Standard in vitro assays include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are critical for validating results .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, serum concentration) or compound purity. To address this:
- Re-test the compound under standardized protocols.
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity).
- Perform batch-to-batch purity analysis via HPLC-MS to rule out impurities .
Q. How can computational modeling guide the understanding of structure-activity relationships (SAR)?
Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinase domains or GPCRs. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. QSAR models can prioritize substituent modifications (e.g., adjusting dimethylphenyl groups) to enhance potency or selectivity .
Q. What experimental designs are recommended for probing metabolic stability and toxicity?
- Metabolic stability : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
- Toxicity : Use zebrafish embryos or primary hepatocytes to assess acute toxicity (LD₅₀) and organ-specific effects.
- CYP450 inhibition : Fluorescent probe assays to identify drug-drug interaction risks .
Q. How do structural modifications impact solubility and bioavailability?
- Solubility : Introduce polar groups (e.g., hydroxyl or amine) on the benzothiazole ring.
- Bioavailability : LogP calculations (via HPLC) guide lipophilicity adjustments.
- Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts intestinal absorption. Comparative studies with analogs (e.g., fluorinated vs. methylated derivatives) reveal trends in pharmacokinetics .
Methodological Guidance for Data Interpretation
Q. How to address conflicting results in target engagement studies?
- Validate target binding using complementary techniques (e.g., SPR for kinetic analysis, ITC for thermodynamic profiling).
- Perform competitive binding assays with known inhibitors to confirm specificity.
- Cross-reference with transcriptomic or proteomic data to identify off-target effects .
Q. What statistical approaches are critical for dose-response analysis?
- Fit data to sigmoidal curves (Hill equation) using software like GraphPad Prism.
- Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
Emerging Research Directions
Q. What novel applications are being explored for this compound beyond traditional targets?
Recent studies investigate its role in:
- Neuroinflammation : Modulation of microglial activation pathways (e.g., NLRP3 inflammasome).
- Antiviral activity : Screening against RNA viruses (e.g., SARS-CoV-2 proteases).
- Photodynamic therapy : Light-activated cytotoxicity in cancer models .
Q. Key Citations
- Synthesis & Characterization:
- Biological Evaluation:
- Computational Modeling:
- Data Contradiction Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
